molecular formula C22H27FN4O3 B045467 Sunitinib N-oxide CAS No. 356068-99-0

Sunitinib N-oxide

Cat. No. B045467
M. Wt: 414.5 g/mol
InChI Key: DNCVCKYIYMUMFC-ATVHPVEESA-N
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Description

Synthesis Analysis

The synthesis of sunitinib and its derivatives, including Sunitinib N-oxide, involves multiple chemical reactions starting from base compounds like ethyl acetoacetate through processes such as Knorr reaction, selective hydrolysis, decarboxylation, and condensation. The synthesis pathway aims to achieve the unique molecular structure responsible for its pharmacological activities, with a focus on optimizing yield and purity for potential large-scale production (Zheng et al., 2010).

Molecular Structure Analysis

Sunitinib N-oxide's molecular structure is key to its mechanism of action, allowing interaction with various tyrosine kinases. Structural analyses, including NMR and mass spectrometry, confirm the presence of the N-oxide group, which might influence its biological activity and pharmacokinetics. Detailed molecular structure analysis helps in understanding the drug's interactions at the cellular level, potentially offering insights into its efficacy and safety profile.

Chemical Reactions and Properties

The chemical properties of Sunitinib N-oxide, such as stability, reactivity, and degradation pathways, are essential for drug formulation and stability studies. Research into its photodegradation products shows that Sunitinib N-oxide forms under certain conditions, affecting the drug's safety and efficacy profile. Understanding these properties is crucial for developing safe and effective formulations (Takenaka et al., 2019).

Physical Properties Analysis

The physical properties of Sunitinib N-oxide, including solubility, melting point, and stability, are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties influence the drug's formulation, dosing, and delivery strategies, ensuring optimal bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical stability and reactivity of Sunitinib N-oxide play a significant role in its pharmacological effects and potential side effects. Studies exploring its metabolism reveal the formation of potentially toxic metabolites, emphasizing the importance of thorough chemical property analysis for safety assessment. The interaction of Sunitinib N-oxide with biological molecules and its impact on various biochemical pathways are central to understanding its therapeutic potential and risks (Paludetto et al., 2018).

Scientific Research Applications

  • Hand-foot Skin Reaction Development : Sunitinib N-oxide might significantly promote the development of hand-foot skin reaction (HFSR) during sunitinib treatment (Takenaka et al., 2019).

  • Elucidating Effects in Humans : A developed method can help understand the effects of sunitinib N-oxide in humans, contributing to the knowledge of adverse drug reactions associated with sunitinib (Ishikawa et al., 2021).

  • Targeted Chemotherapy in Lung Cancer : Sunitinib-loaded biotin-targeted nanostructured lipid carriers can reduce systemic toxicity while maintaining local anti-tumoral efficacy in lung cancer treatment (Taymouri et al., 2019).

  • Induction of Hypothyroidism in Advanced Cancer Patients : Sunitinib induces hypothyroidism in advanced cancer patients, potentially through inhibition of peroxidase activity (Wong et al., 2007).

  • Effect on Endothelium-Dependent Vasodilation : Sunitinib reduces endothelium-dependent vasodilation by reducing endothelial release of nitric oxide, although this does not precede the development of hypertension in humans treated with sunitinib (Thijs et al., 2015).

  • Inducing Tumor Cell Apoptosis in Renal Cell Carcinoma : Sunitinib induces tumor cell apoptosis and growth arrest in renal cell carcinoma tumor cells, correlated with Stat3 activity inhibition (Xin et al., 2009).

  • Novel Drug Delivery System : Sunitinib loaded chitosan nanoparticles (SNB-CS-NPs) present a novel drug delivery system for effective sustained delivery of the anticancer drug Sunitinib (Joseph et al., 2016).

  • Overcoming Resistance in Renal Cancer : Cuprous oxide nanoparticles (CONPs) can disrupt copper transport and induce ER stress, overcoming resistance to sunitinib therapy in renal cancer (Yang et al., 2017).

Future Directions

Research into Sunitinib N-oxide is ongoing. One study developed a method for quantifying Sunitinib N-oxide in human serum, which could help in understanding its effects in humans and contribute to the elucidation of the adverse drug reactions associated with Sunitinib . Another study found that Sunitinib enhances neuronal survival in vitro, suggesting potential applications in the treatment of central nervous system diseases where neuronal injury is prominent .

properties

IUPAC Name

N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVCKYIYMUMFC-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunitinib N-oxide

CAS RN

356068-99-0
Record name Sunitinib N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUNITINIB N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Takenaka, Y Takahashi, H Yashima… - Indonesian Journal of …, 2019 - 111.223.252.120
… sunitinib N-oxide (121.9 µmol/L) was over 10 times higher than that of sunitinib. In addition, N-desethyl sunitinib and sunitinib N-oxide … , we believe that sunitinib N-oxide might strongly …
Number of citations: 2 111.223.252.120
F Budak, A Cetinkaya, SI Kaya, EB Atici, SA Ozkan - Electrochimica Acta, 2023 - Elsevier
Investigations on the electrochemical behavior of sunitinib and metabolites N-desethyl-sunitinib and sunitinib-N-oxide and its selective determination using molecularly imprinted …
Number of citations: 0 www.sciencedirect.com
Y Ishikawa, T Araki, MT Sato, H Yashima… - Indonesian Journal of …, 2021 - 111.223.252.120
… We developed a simple method for quantifying sunitinib N-oxide (SNO) in human serum using a supported liquid extraction (SLE) method and liquid chromatography/tandem mass …
Number of citations: 3 111.223.252.120
竹中美貴 - 2019 - gunma-u.repo.nii.ac.jp
… We found for the first time that sunitinib N-oxide is generated by UV irradiation … sunitinib N-oxide on the appearance of HFSR, we need to fully explore the influence of sunitinib N-oxide …
Number of citations: 3 gunma-u.repo.nii.ac.jp
M Takenaka, Y Takahashi, H Yashima, T Araki… - scholar.archive.org
… Because we have not assessed the impact of sunitinib N-oxide on the appearance of HFSR, … of sunitinib Noxide in the human body and the relationship between sunitinib N-oxide level …
Number of citations: 0 scholar.archive.org
D Nagano, K Yamamoto - 2022 - scholar.archive.org
… Previously, we found that sunitinib N-oxide, a … of sunitinib N-oxide on the onset of ADRs associated with sunitinib, we developed a simple method for measuring the sunitinib N-oxide …
Number of citations: 0 scholar.archive.org
MN Paludetto, C Bijani, F Puisset… - Journal of medicinal …, 2018 - ACS Publications
… N + Cl – ) conditions, provided sunitinib-N-oxide (1-N-oxide, … sunitinib-N-oxide compared to −338.6 ppm in sunitinib base). On the basis of mass spectrometry studies, sunitinib-N-oxide …
Number of citations: 30 pubs.acs.org
M Hajmalek, M Goudarzi, S Ghaffari, H Attar… - Brazilian Journal of …, 2016 - SciELO Brasil
… were E isomer of sunitinib, sunitinib N-oxide (C 22 H 27 FN 4 … overlap between the peak of sunitinib N-oxide and Z isomer. … from E isomer and sunitinib N-oxide impurity. Under …
Number of citations: 17 www.scielo.br
SW Holman, P Wright, GJ Langley - Analytical chemistry, 2010 - ACS Publications
… Amitriptyline, amitriptyline-N-oxide, sunitinib and sunitinib-N-oxide were selected as test analytes to represent each subsection of the library. The greatest mass measurement error …
Number of citations: 8 pubs.acs.org
竹中, 美貴, タケナカ,ミキ,Takenaka,Miki - (No Title) - cir.nii.ac.jp
The impact of sunitinib N-oxide as a photodegradation product of sunitinib | CiNii Research … The impact of sunitinib N-oxide as a photodegradation product of sunitinib … タイトル The …
Number of citations: 0 cir.nii.ac.jp

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